molecular formula C14H14N4O2 B15358263 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B15358263
M. Wt: 270.29 g/mol
InChI Key: LKQCNFFTJOMZET-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[1,5-a]pyridine core substituted with a 3,4-dimethoxyphenyl group at position 6 and an amine group at position 2.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C14H14N4O2/c1-19-11-5-3-9(7-12(11)20-2)10-4-6-13-16-14(15)17-18(13)8-10/h3-8H,1-2H3,(H2,15,17)

InChI Key

LKQCNFFTJOMZET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Triazolopyridine Core

Key Analogs :

  • 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j) : Substitution with a fluorine atom at the phenyl ring yields moderate activity as a JAK/HDAC inhibitor (59.6% yield) .
  • 8-(4-Methylsulfonylphenyl)-N-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (TP) : A JAK2 inhibitor with sulfonyl and morpholine groups, demonstrating the impact of polar substituents on kinase selectivity .

Comparison: The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (14j, 14k) while retaining aromatic stacking interactions.

Triazolopyrimidine Analogs with Similar Substituents

Key Compounds :

  • N-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide (14f) : Incorporates a 3,4-dimethoxybenzamide group, showing antiproliferative activity (38% yield, IC₅₀ ~1 µM) .
  • N-(5,7-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dihydroxybenzamide (15g) : Replacing methoxy with hydroxyl groups increases polarity but reduces stability (32% yield) .

Comparison :
The pyrimidine core in analogs like 14f and 15g allows for additional hydrogen bonding compared to the pyridine core. However, the target compound’s pyridine core may offer better metabolic stability due to reduced ring strain.

Pharmacological Activity Trends

Kinase Inhibition Potential

  • The JAK2 inhibitor TP () highlights the role of triazolopyridine scaffolds in kinase targeting.
  • Filgotinib (), a JAK1 inhibitor with a thiomorpholine substituent, demonstrates the importance of bulky groups for selectivity. The target compound’s dimethoxyphenyl group may occupy similar hydrophobic pockets .

Antiproliferative and Antimicrobial Activity

  • Triazolopyrimidine derivatives like 14f exhibit antiproliferative activity (IC₅₀ ~1 µM) , while triazolopyridine analogs in show broad-spectrum JAK/HDAC inhibition. The target compound’s amine group could enhance DNA intercalation or enzyme binding.

Insights :

  • Suzuki coupling () and multi-component reactions () are common synthetic routes. The target compound may require similar methodologies, with yields influenced by the electron-donating methoxy groups.

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